molecular formula C8H10BClO3 B8204089 3-Chloro-2-ethoxyphenylboronic acid

3-Chloro-2-ethoxyphenylboronic acid

Cat. No.: B8204089
M. Wt: 200.43 g/mol
InChI Key: XZZYDDNGXRTUTN-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxyphenylboronic acid: is an organoboron compound with the molecular formula C8H10BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and an ethoxy group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Scientific Research Applications

Chemistry: 3-Chloro-2-ethoxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may be used in the design and synthesis of such inhibitors .

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds .

Mechanism of Action

Suzuki-Miyaura Coupling: The mechanism involves the following steps:

Molecular Targets and Pathways: In biological systems, boronic acids can interact with serine proteases and other enzymes, forming reversible covalent bonds with active site residues. This interaction can inhibit enzyme activity and is the basis for the design of boronic acid-based drugs .

Properties

IUPAC Name

(3-chloro-2-ethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZYDDNGXRTUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Cl)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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